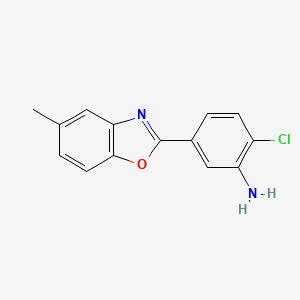

![molecular formula C21H17ClFN3OS B2482630 2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034377-33-6](/img/structure/B2482630.png)

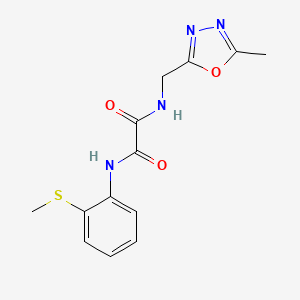

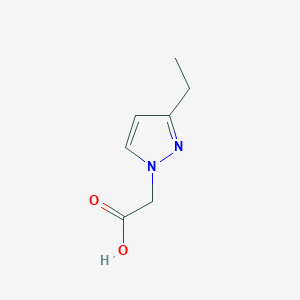

2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of molecules that are structurally related to pyrrolo[2,3-d]pyrimidines, which are known for their diverse pharmacological activities. These compounds are synthesized through various chemical reactions, often involving the condensation of amino-thiophene derivatives with different aldehydes or ketones.

Synthesis Analysis

Synthesis approaches for related compounds involve multi-step reactions, starting from basic heterocyclic frameworks to the introduction of specific functional groups. For example, the synthesis of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols demonstrates a method for introducing arylmethylthio groups into the pyrrolo[2,3-d]pyrimidine scaffold, which could be adapted for the synthesis of the compound (Harsha et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidines and their derivatives is characterized by X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule and the configuration of substituents, which is crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo various chemical reactions, including alkylation, arylation, and condensation with other heterocycles, leading to a wide range of derivatives with diverse chemical properties. These reactions are often influenced by the presence of substituents on the pyrimidine ring, which can affect the reactivity and selectivity of the compound toward different reagents.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure. The introduction of specific functional groups can significantly alter these properties, affecting the compound's behavior in different environments and its suitability for pharmaceutical applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are crucial for understanding the biological activity of pyrrolo[2,3-d]pyrimidines. These properties are influenced by the electronic structure of the molecule, which can be modified through the introduction of various substituents.

For a detailed understanding of similar compounds and potential insights into the compound of interest, please refer to the following sources:

- Synthesis and in vitro anti-proliferative studies of new 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols (Harsha et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Anticancer Potential

A series of compounds including 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ols were synthesized, showing cytotoxic activity against cancer cell lines such as HCT-116 and A-549. The study indicates that modifications on the pyrrolopyrimidinone scaffold, similar to the query compound, can yield molecules with significant anti-proliferative properties, suggesting potential applications in cancer therapy (Harsha et al., 2018).

Antimicrobial and Antifungal Activities

Newly synthesized derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, sharing a structural resemblance with the compound , exhibited promising antibacterial and antifungal activities. This points to the potential use of such compounds in developing new antimicrobial agents, highlighting their relevance in addressing drug-resistant infections (Kahveci et al., 2020).

Antitubercular Agents

Compounds with a structural framework similar to the query chemical have shown potent antitubercular activity. The synthesis and evaluation of benzocoumarin-pyrimidine hybrids, for instance, revealed compounds with significant in-vitro antitubercular activity. This suggests that the query compound might be explored for its potential against tuberculosis, contributing to the search for new therapeutic options against this infectious disease (Reddy et al., 2015).

Enzyme Inhibition and Molecular Interaction

The structural analogs of the query compound have been investigated for their interaction with enzymes and potential inhibitory activities, which can be crucial in drug development for diseases like Alzheimer's and HIV. For example, compounds structurally related to the query molecule have shown inhibitory activity against HIV-1 reverse transcriptase and potential application in HIV-1 therapy (Rotili et al., 2014).

Eigenschaften

IUPAC Name |

2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3OS/c1-2-26-20(27)19-18(16(11-24-19)13-6-4-3-5-7-13)25-21(26)28-12-14-8-9-15(23)10-17(14)22/h3-11,24H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNNJTLNBSGJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

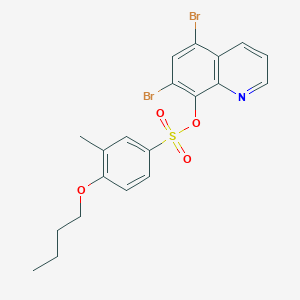

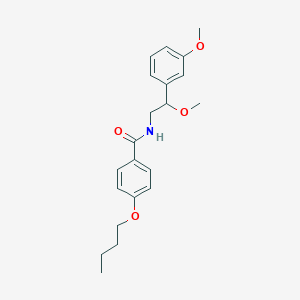

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

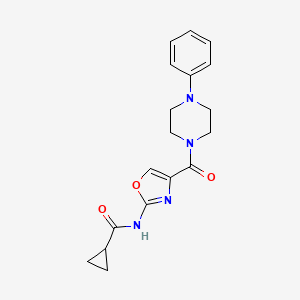

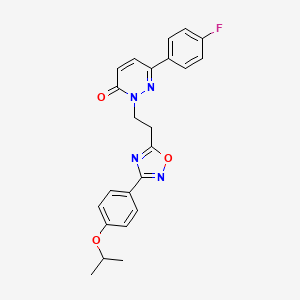

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

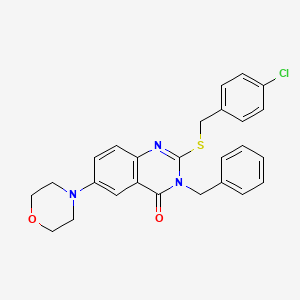

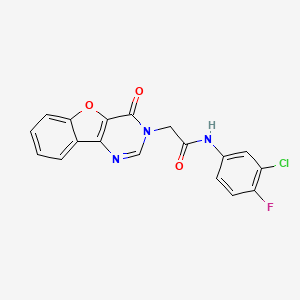

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

![N-(2-Methoxy-2-phenylbutyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2482564.png)